molecular formula C5H7NOS B6154206 dimethyl-1,2-oxazole-4-thiol CAS No. 2229171-54-2

dimethyl-1,2-oxazole-4-thiol

Cat. No.: B6154206
CAS No.: 2229171-54-2
M. Wt: 129.2
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Description

Contextualization of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis and Chemical Discovery

Oxazole and its derivatives are a significant class of five-membered heterocyclic compounds that have garnered considerable interest in medicinal chemistry and organic synthesis. tandfonline.combohrium.com These heterocycles, containing an oxygen and a nitrogen atom separated by a carbon, serve as versatile intermediates and structural motifs in the development of new chemical entities. tandfonline.comslideshare.net The oxazole ring is considered a hybrid heteroaromatic system, with its nitrogen atom exhibiting pyridine-like behavior and its oxygen atom showing furan-type characteristics. nih.gov While aromatic, oxazoles are less so than thiazoles, which influences their reactivity. wikipedia.org

In contemporary organic synthesis, oxazoles are valuable precursors for other heterocyclic systems like pyridines through Diels-Alder reactions, which is a key step in the synthesis of compounds like vitamin B6. wikipedia.org The development of synthetic methodologies for oxazoles has been a focus of research for decades, leading to various classical and modern techniques. ijpsonline.com Established methods include the Robinson-Gabriel synthesis from 2-acylaminoketones and the Fischer oxazole synthesis from cyanohydrins and aldehydes. wikipedia.orgijpsonline.com More recent advancements have focused on developing more efficient, one-pot syntheses and employing novel catalytic systems to create polysubstituted oxazoles. tandfonline.comacs.orgrsc.org The utility of oxazoles extends to their incorporation into a wide array of biologically active molecules, demonstrating their importance in the discovery of new therapeutic agents. bohrium.com

Significance of Thiol Functionality in Five-Membered Heteroaromatic Systems

The introduction of a thiol (-SH) group to a five-membered heteroaromatic ring, such as an oxazole, significantly enhances the molecule's reactivity and potential for functionalization. Thiol-containing heterocycles are crucial in medicinal chemistry and materials science. mdpi.com The thiol group is highly nucleophilic, allowing for a variety of chemical modifications. google.com One of the key chemical properties of thiols is their ability to undergo oxidation to form disulfides. This reactivity is pH-sensitive, often accelerating in alkaline conditions.

In biological contexts, the thiol group's ability to form covalent bonds with proteins and enzymes can alter their function, which is a mechanism of action for some therapeutic agents. google.com Furthermore, five-membered heteroaromatic thiols can exist in tautomeric equilibrium with their thione (=S) forms. researchgate.net Generally, the thione tautomer is more stable than the thiol form. researchgate.net This tautomerism is a critical consideration in their synthesis and reactivity. The unique properties of the thiol group make it a valuable functional group in the design of molecules with specific biological targets, such as enzyme inhibitors. mdpi.com

Current Research Landscape and Knowledge Gaps Pertaining to 1,2-Oxazole Derivatives

The research landscape for 1,2-oxazole (isoxazole) derivatives is rich and varied, with a strong emphasis on their synthesis and evaluation for biological activity. researchgate.netnih.gov Many amino-functionalized 1,2-oxazole derivatives, for instance, are known to be neuroactive compounds. nih.gov The primary synthetic routes to 1,2-oxazoles involve the 1,3-dipolar cycloaddition of alkynes or alkenes with nitrile oxides, or the reaction of a three-carbon component like a 1,3-diketone with hydroxylamine (B1172632) hydrochloride. nih.gov

Specifically for 3,5-dimethyl-1,2-oxazole-4-thiol , the available research indicates its primary role as a synthetic intermediate. Its chemical properties are presented in the table below.

PropertyValue
Compound Name 3,5-dimethyl-1,2-oxazole-4-thiol
Molecular Formula C5H7NOS
Molecular Weight 129.02 g/mol
CAS Number 2229171-54-2 smolecule.comchiralen.com
InChIKey WLYUVGWEIQBFGI-UHFFFAOYSA-N uni.lu
SMILES CC1=C(C(=NO1)C)S uni.lu

Data sourced from PubChem uni.lu and other chemical suppliers smolecule.comchiralen.com.

While direct and extensive studies on the biological activities of 3,5-dimethyl-1,2-oxazole-4-thiol itself are not widely published, its derivatives have been investigated for various therapeutic applications. For example, it is listed as an intermediate in patents for the synthesis of KDM5 inhibitors and neurokinin antagonists. chiralen.com This points to a significant knowledge gap regarding the intrinsic properties and potential applications of the parent thiol compound.

Research has more prominently focused on related structures, such as 3,5-dimethylisoxazole (B1293586) derivatives, which have been developed as potent ligands for bromodomains, an important target in epigenetics. acs.org The 3,5-dimethylisoxazole moiety is recognized as an effective mimic for acetylated lysine. acs.org The research on these related compounds highlights the therapeutic potential of the core 3,5-dimethyl-1,2-oxazole scaffold. However, the specific contributions and characteristics of the 4-thiol functionality on this scaffold remain an area with limited exploration, representing a clear gap in the current research landscape.

Properties

CAS No.

2229171-54-2

Molecular Formula

C5H7NOS

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Sophisticated Synthetic Methodologies and Strategic Pathways for Dimethyl 1,2 Oxazole 4 Thiol and Analogues

Advanced Precursor Synthesis and Stereoselective Preparation of Oxazole (B20620) Building Blocks

The foundational step in the synthesis of 3,5-dimethyl-1,2-oxazole-4-thiol involves the preparation of the core heterocyclic structure. A common and efficient method for the synthesis of 3,5-disubstituted-1,2-oxazoles is the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.govmisuratau.edu.ly For the target molecule, the readily available precursor is acetylacetone (B45752) (pentane-2,4-dione).

The reaction of acetylacetone with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, leads to the formation of 3,5-dimethyl-1,2-oxazole. This reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to yield the stable aromatic 1,2-oxazole ring.

While the synthesis of the achiral 3,5-dimethyl-1,2-oxazole core is straightforward, the preparation of stereochemically defined oxazole building blocks is crucial for the synthesis of more complex, chiral analogues. Stereoselective approaches often involve the use of chiral precursors or catalysts. For instance, the synthesis of chiral 1,2-oxazole derivatives has been achieved with high enantiomeric excess by utilizing chiral saturated N-heterocyclic carboxylic acids as starting materials. nih.gov

Regioselective Cyclization Reactions for the 1,2-Oxazole Core Formation

The regioselectivity of the cyclization reaction is paramount in ensuring the desired substitution pattern on the 1,2-oxazole ring.

Employing Cyclization of β-Hydroxy Amides with Dehydrating Agents

While the direct cyclization of 1,3-diketones with hydroxylamine is a primary route to 3,5-disubstituted 1,2-oxazoles, an alternative strategy for the formation of the oxazole ring involves the cyclization of β-hydroxy amides using dehydrating agents. In a related synthesis, N-acetyl-S-ethyl cysteine, after esterification, can be cyclized to an oxazole derivative using phosphorus oxychloride. ekb.egekb.eg This method, while demonstrated for 1,3-oxazoles, highlights the principle of using dehydrating conditions to forge the oxazole ring from an appropriate acyclic precursor.

Metal-Catalyzed and Organocatalytic Approaches to Oxazole Ring Construction

Modern synthetic chemistry has seen the advent of metal-catalyzed and organocatalytic methods for the construction of heterocyclic rings, often offering mild reaction conditions and high selectivity. While specific examples for 3,5-dimethyl-1,2-oxazole are not prevalent, broader studies on oxazole synthesis demonstrate the utility of these approaches. For instance, palladium-catalyzed direct arylation of oxazoles at the C-2 or C-5 positions has been achieved with high regioselectivity. organic-chemistry.org Such methods could potentially be adapted for the functionalization of pre-formed oxazole rings.

Optimization of Reaction Conditions and Solvent Effects on Yield and Selectivity

The efficiency and selectivity of the 1,2-oxazole ring formation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the presence of catalysts or additives. For the synthesis of 5-substituted oxazoles via the van Leusen reaction, the use of ionic liquids as the solvent has been shown to improve yields and allow for solvent reuse. ijpsonline.com In the context of the synthesis of 3,5-dimethyl-1,2-oxazole from acetylacetone and hydroxylamine, the pH of the reaction medium can influence the rate of both the initial condensation and the subsequent cyclization.

Methodologies for Site-Specific Introduction of the Thiol Group at the C4 Position

The introduction of a thiol group at the C4 position of the 3,5-dimethyl-1,2-oxazole core is a critical transformation. A common strategy for achieving this is through the functionalization of the C4 position with a suitable leaving group, followed by nucleophilic substitution with a thiolating agent.

A highly regioselective bromination of 5-substituted oxazoles at the C4 position has been reported, with the choice of solvent playing a crucial role in directing the selectivity. dntb.gov.ua It is plausible that similar conditions could be applied to 3,5-dimethyl-1,2-oxazole to achieve C4-bromination. The resulting 4-bromo-3,5-dimethyl-1,2-oxazole would be a key intermediate for the introduction of the thiol group.

Novel Thiolation Reagents and Protocols

Once the 4-halo-1,2-oxazole is obtained, several thiolation protocols can be envisioned. A common method for the conversion of an aryl or heteroaryl halide to a thiol is through reaction with a sulfur nucleophile.

One such protocol involves the reaction of the halo-heterocycle with thiourea (B124793) to form an isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the corresponding thiol. This method is widely used for the synthesis of various heterocyclic thiols, including 2-aminothiazoles from α-haloketones and thiourea. researchgate.net

Alternatively, direct nucleophilic substitution with a sulfide (B99878) or hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), can be employed. The reaction of 4,7-dibromo nih.govdntb.gov.uaresearchgate.netthiadiazolo[3,4-d]pyridazine with various nucleophiles, including oxygen nucleophiles, demonstrates the feasibility of nucleophilic aromatic substitution on electron-deficient heterocyclic systems. mdpi.com

The table below summarizes the proposed synthetic steps for 3,5-dimethyl-1,2-oxazole-4-thiol.

StepReactionReagents and ConditionsProduct
11,2-Oxazole FormationAcetylacetone, Hydroxylamine hydrochloride, Ethanol, Reflux3,5-dimethyl-1,2-oxazole
2C4-Bromination3,5-dimethyl-1,2-oxazole, N-Bromosuccinimide, Dimethylformamide4-bromo-3,5-dimethyl-1,2-oxazole
3Thiolation4-bromo-3,5-dimethyl-1,2-oxazole, Thiourea followed by basic hydrolysis OR Sodium hydrosulfide3,5-dimethyl-1,2-oxazole-4-thiol

Transformation of Pre-Existing Functional Groups (e.g., Halogen, Sulfonyl) to Thiol

The synthesis of 3,5-dimethyl-1,2-oxazole-4-thiol can be effectively achieved by the chemical transformation of a more readily accessible precursor bearing a suitable leaving group at the 4-position of the oxazole ring. The most common precursors for this type of transformation are halosubstituted or sulfonyl-substituted oxazoles.

From Sulfonyl Derivatives: A viable synthetic precursor is 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride. This intermediate can be prepared by the sulfochlorination of 3,5-dimethylisoxazole (B1293586). nih.govresearchgate.net The subsequent conversion of the sulfonyl chloride group to a thiol is a key step. This transformation is typically achieved through reduction. A variety of reducing agents can be employed for the conversion of sulfonyl chlorides to thiols, with common methods including the use of zinc dust in the presence of an acid (like sulfuric or hydrochloric acid) or more sophisticated reagents like lithium aluminum hydride (LiAlH₄) under carefully controlled temperature conditions to avoid over-reduction.

From Halogen Derivatives: Alternatively, a 4-halo-3,5-dimethyl-1,2-oxazole serves as an excellent starting point. The halogen, typically bromine or chlorine, can be displaced by a sulfur nucleophile. Common methodologies include:

Reaction with Sodium Hydrosulfide (NaSH): This method involves the direct nucleophilic aromatic substitution of the halide by the hydrosulfide ion.

Thiourea Pathway: The halo-oxazole can be reacted with thiourea to form a thiouronium salt intermediate. Subsequent hydrolysis of this salt, typically under basic conditions (e.g., with sodium hydroxide), liberates the desired thiol.

Xanthate Method: Reaction with a potassium xanthate (e.g., potassium ethyl xanthate) followed by hydrolysis provides another route to the thiol.

Starting MaterialReagent(s)Typical ConditionsProduct
3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride1. Zn, H₂SO₄2. LiAlH₄1. Aqueous acid, 0°C to RT2. Anhydrous ether, low temp3,5-dimethyl-1,2-oxazole-4-thiol
4-bromo-3,5-dimethyl-1,2-oxazole1. NaSH2. Thiourea, then NaOH(aq)3. Potassium ethyl xanthate, then hydrolysis1. DMF or Ethanol, RT to 60°C2. Ethanol, reflux3. Acetone/Ethanol, reflux3,5-dimethyl-1,2-oxazole-4-thiol

Asymmetric Synthesis and Enantioselective Approaches to Chiral Dimethyl-1,2-Oxazole-4-Thiol Derivatives

The parent compound, 3,5-dimethyl-1,2-oxazole-4-thiol, is an achiral molecule as it lacks any stereogenic centers and does not possess planar or axial chirality. However, chirality can be introduced through derivatization, creating opportunities for the application of asymmetric synthesis and enantioselective methodologies.

Chiral derivatives can be synthesized through several strategic approaches:

Derivatization at the Thiol Group: The thiol functional group is an ideal handle for introducing a chiral moiety. Reaction of the thiol with a chiral electrophile, such as a chiral alkyl halide or a chiral epoxide, would result in the formation of a diastereomeric mixture of chiral thioethers. To achieve enantioselectivity, a prochiral electrophile could be used in conjunction with a chiral catalyst.

Catalytic Asymmetric Functionalization of the Oxazole Core: It is conceivable to introduce a chiral center by functionalizing one of the methyl groups. For instance, an asymmetric deprotonation of a methyl group using a chiral lithium amide base, followed by quenching with an electrophile, could establish a new stereocenter.

Enantioselective Cyclization to Form the Oxazole Ring: While less direct for derivatization, constructing the oxazole ring from a chiral precursor is a fundamental approach in asymmetric synthesis. For example, if one of the starting materials for the oxazole ring synthesis already contained a stereocenter, the resulting this compound derivative would be chiral.

Literature on the synthesis of chiral oxazolines and other oxazole derivatives demonstrates that various enantioselective transformations are possible, providing a foundation for these proposed strategies. nih.govresearchgate.net For example, chiral bifunctional catalysts have been used for the enantioselective synthesis of various chiral oxazoles with high enantiomeric excess. nih.gov These established methods could be adapted to generate chiral derivatives of the target compound for applications in asymmetric catalysis or as chiral building blocks.

Process Chemistry Considerations for Research-Scale Production

Transitioning the synthesis of 3,5-dimethyl-1,2-oxazole-4-thiol from a laboratory benchtop procedure to a larger, research-scale production (multi-gram to kilogram scale) requires careful consideration of several process chemistry principles to ensure safety, efficiency, scalability, and cost-effectiveness.

Key considerations include:

Route Selection: The chosen synthetic route must be robust and high-yielding. For scale-up, routes involving fewer steps, readily available starting materials, and avoidance of problematic reagents (e.g., highly toxic or expensive ones) are preferred. The transformation of a 4-halo-oxazole using thiourea is often favored for its reliability and use of inexpensive reagents.

Reaction Parameter Optimization: Each step must be optimized. This includes evaluating solvent choice (favoring greener solvents), reaction concentration, temperature control, and reaction time. africanjournalofbiomedicalresearch.com For exothermic reactions, such as those involving strong reducing agents or nucleophilic substitutions, controlled reagent addition and efficient heat transfer are critical to prevent runaway reactions.

Work-up and Purification: At a larger scale, purification by column chromatography becomes impractical and costly. The process should be designed to yield a product that can be purified by crystallization or distillation. This involves careful selection of solvents for extraction and crystallization to maximize yield and purity.

Technology and Equipment: The use of specialized equipment may be beneficial. For instance, flow chemistry reactors can offer superior control over reaction temperature and mixing, leading to better yields and safety profiles compared to traditional batch reactors. researchgate.net Microwave-assisted synthesis can also significantly reduce reaction times, which is advantageous for throughput. africanjournalofbiomedicalresearch.com

Green Chemistry and Sustainability: Process development should incorporate principles of green chemistry. This includes minimizing waste, using less hazardous solvents, and improving atom economy. africanjournalofbiomedicalresearch.com For example, developing a process where a base can be recovered and reused enhances the sustainability of the synthesis. nih.gov

ParameterLaboratory Scale (mg-g)Research Scale (g-kg)
Purification Column ChromatographyCrystallization, Distillation
Heating/Cooling Heating mantle, ice bathJacketed reactor with thermal fluid
Reagent Addition Manual (pipette, syringe)Addition funnel, syringe pump, metered dosing
Process Control Manual monitoring (TLC)Automated probes (temperature, pH), online analytics
Safety Fume hoodWalk-in hood, dedicated ventilation, process safety review

Elucidating the Intricate Chemical Reactivity and Mechanistic Pathways of Dimethyl 1,2 Oxazole 4 Thiol

Transformations Involving the Thiol Group

The thiol group (-SH) is the primary locus of reactivity in dimethyl-1,2-oxazole-4-thiol. Its soft nucleophilicity and susceptibility to oxidation underpin a rich and varied chemistry, enabling a wide range of molecular transformations.

The oxidation of thiols is a fundamental process that leads to a variety of sulfur-containing functional groups. The conversion of the thiol group in this compound to its corresponding disulfide is the most common oxidative transformation. This process can be initiated by a range of mild oxidizing agents, including molecular oxygen, hydrogen peroxide, or halogens. researchgate.net The reaction proceeds through a two-electron oxidation mechanism, where two thiol molecules are linked via a sulfur-sulfur bond. nih.gov

Further oxidation under more vigorous conditions can elevate the sulfur atom to higher oxidation states, such as sulfinic acids (-SO₂H) and sulfonic acids (-SO₃H). These transformations are generally irreversible and significantly alter the chemical properties of the molecule, converting the nucleophilic thiol into an acidic, electrophilic center.

The dimerization of thiols to form disulfides is a reversible redox process. The kinetics and thermodynamics of this reaction are governed by several factors, including the acidity (pKa) of the thiol, the redox potential of the environment, and steric hindrance around the sulfur atom. nih.govku.dk Thiol-disulfide exchange reactions are typically kinetically controlled rather than thermodynamically controlled in cellular systems. nih.gov

The rate of disulfide formation is highly dependent on the concentration of the thiolate anion (RS⁻), which is a much stronger nucleophile than the protonated thiol (RSH). Therefore, factors that increase the thiolate concentration, such as a higher pH or a lower thiol pKa, generally accelerate the reaction. nih.gov The electron-withdrawing nature of the 1,2-oxazole ring is expected to lower the pKa of the 4-thiol group compared to simple alkanethiols, thereby facilitating its oxidation under milder conditions.

Table 1: Representative Kinetic Data for Thiol Oxidation

Thiol CompoundpKaSecond-Order Rate Constant (M⁻¹s⁻¹) with H₂O₂Conditions
Penicillamine7.94.537 °C, pH 7.4
Cysteine8.32.725 °C, pH 7.4
Glutathione8.71.025 °C, pH 7.4

The formation of sulfinic and sulfonic acids from thiols represents higher degrees of oxidation. The mechanism often involves the initial formation of a sulfenic acid (R-SOH) intermediate. nih.govnih.gov This transient species is highly reactive and can undergo several subsequent reactions.

Reaction with another thiol: The most common fate of a sulfenic acid is a rapid condensation with a second thiol molecule to form a disulfide and water. nih.gov

Further oxidation: In the presence of a sufficient concentration of an oxidizing agent, the sulfenic acid can be further oxidized to a sulfinic acid (R-SO₂H). nih.gov

Irreversible Oxidation: The sulfinic acid is more stable than the sulfenic acid but can be oxidized further under stronger conditions to the highly stable sulfonic acid (R-SO₃H). researchgate.net

These higher oxidation states are energetically less stable, and the nucleophilicity of the sulfur atom decreases as its oxidation number increases. nih.gov The synthesis of sulfonyl derivatives of 3,5-dimethylisoxazole (B1293586) has been documented, confirming the accessibility of this higher oxidation state for this heterocyclic system. researchgate.net

The thiolate anion derived from this compound is a potent nucleophile and readily participates in nucleophilic substitution (SɴAr) reactions with suitable electrophiles. chemrxiv.org

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of thioethers (sulfides). This reaction typically follows an Sɴ2 mechanism, where the thiolate attacks the electrophilic carbon atom, displacing the halide leaving group.

S-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, yields thioesters. Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules.

These reactions are highly efficient and are fundamental for the chemical modification and functionalization of the thiol group.

Table 2: Examples of S-Alkylation and S-Acylation Reactions

Reaction TypeElectrophileReagent ExampleProduct Type
S-AlkylationAlkyl HalideMethyl Iodide (CH₃I)Thioether
S-AlkylationBenzyl HalideBenzyl Bromide (BnBr)Thioether
S-AcylationAcid ChlorideAcetyl Chloride (CH₃COCl)Thioester
S-AcylationAcid AnhydrideAcetic Anhydride ((CH₃CO)₂O)Thioester

Thiol-disulfide exchange is a crucial reaction in which a free thiol reacts with a disulfide bond, cleaving it to form a new disulfide and releasing a different thiol. libretexts.org This process is an equilibrium-driven nucleophilic substitution at a sulfur atom. nih.govecust.edu.cn

The reaction is central to dynamic covalent chemistry, where the reversible nature of the S-S bond allows for the creation of adaptable materials and systems. In the context of this compound, it can react with an existing disulfide (R'-S-S-R') to form a mixed disulfide (R-S-S-R') and a new thiol (R'-SH). The position of the equilibrium is determined by the relative concentrations and redox potentials of the participating thiols. nih.gov This reactivity is fundamental to protein folding and the regulation of cellular redox environments. libretexts.orgnih.gov

Detailed Analysis of Oxidation Pathways: Formation of Disulfides and Higher Oxidation States

Reactivity Profile of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is a five-membered heterocycle characterized by a degree of aromaticity, which confers thermal stability. semanticscholar.org However, it also contains weak N-O bond and an azadiene fragment (C=N-O-C=C), making it susceptible to specific types of reactions not typical for more robust aromatic systems like benzene. clockss.org

The reactivity of the oxazole (B20620) ring is influenced by its substituents. In 3,5-dimethyl-1,2-oxazole-4-thiol, the two electron-donating methyl groups and the thiol group at the C4 position modulate the electron density of the ring.

Electrophilic Substitution: The oxazole ring is generally considered electron-deficient and thus not highly reactive towards electrophilic aromatic substitution. However, the electron-donating substituents would activate the ring. Molecular orbital calculations often indicate that the C4 position is the most electron-rich and susceptible to electrophilic attack. clockss.org Since this position is already substituted in the target molecule, any potential electrophilic attack would be sterically hindered or directed to other positions, though this is less common.

Diels-Alder Reactions: The azadiene character of the oxazole ring allows it to function as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction typically leads to the formation of a bicyclic adduct which can subsequently rearrange, often with the loss of a small molecule, to form a substituted pyridine (B92270). clockss.org

Ring-Opening Reactions: The N-O bond is the weakest bond in the oxazole ring, and it can be cleaved under various conditions, including reduction, photolysis, or reaction with strong nucleophiles, leading to a variety of acyclic products or rearrangement to other heterocyclic systems. semanticscholar.orgchim.it

The specific substitution pattern of 3,5-dimethyl-1,2-oxazole-4-thiol, with all ring carbons substituted, suggests a high degree of stability, but the inherent reactivity of the oxazole nucleus remains a key feature of its chemical profile.

Electrophilic Aromatic Substitution: Positional Selectivity and Activation Phenomena

The reactivity of the this compound ring system in electrophilic aromatic substitution is governed by the interplay of the inherent electronic properties of the 1,2-oxazole (isoxazole) nucleus and the directing effects of the two methyl substituents and the thiol group. The 1,2-oxazole ring is generally considered an electron-deficient heterocycle, which can make electrophilic substitution challenging compared to benzene. However, the presence of activating groups can significantly enhance its reactivity.

The two methyl groups are electron-donating through inductive effects, increasing the electron density of the ring. The thiol (-SH) group is a potent activating group, capable of donating electron density through resonance. In its thiolate (-S⁻) form, its activating effect is even more pronounced. The key consideration is the positional selectivity—where the electrophile will attack. The substitution pattern is dictated by the ability of the ring and substituents to stabilize the positive charge in the resulting intermediate (the sigma complex or arenium ion). For 1,2-oxazoles, electrophilic attack is generally disfavored at the C3 position due to the adjacent electron-withdrawing oxygen atom. The C4 and C5 positions are more susceptible to attack.

In this compound, the C4 position is already substituted. Therefore, electrophilic attack would be directed to the C5 position. The combined electron-donating effects of the methyl group at C5 and the powerful resonance donation from the C4-thiol group would strongly activate the C5 position towards electrophiles. The resonance stabilization of the intermediate formed by attack at C5 would be substantial.

Table 1: Predicted Positional Selectivity in Electrophilic Aromatic Substitution

Reagent/Reaction Predicted Position of Substitution Activating/Deactivating Factors
Nitration (HNO₃/H₂SO₄) C5 Ring activated by two methyl groups and one thiol group.
Halogenation (Br₂/FeBr₃) C5 Strong activation from substituents overcomes ring deactivation.

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions involving this compound primarily occur at the sulfur atom of the thiol group, which is a strong nucleophile, particularly after deprotonation to the thiolate anion. These reactions are fundamental for the functionalization of the molecule.

The scope of these reactions is broad, encompassing S-alkylation, S-acylation, and S-arylation. The high nucleophilicity of thiols and thiolates makes them excellent partners in SN2 reactions with alkyl halides and in nucleophilic additions to carbonyl compounds. chemrxiv.org For instance, reaction with various phenacyl bromides can lead to the synthesis of a range of thioether derivatives. nih.gov The thiol group on an oxadiazole ring has been shown to readily undergo nucleophilic substitution. nih.gov Similarly, 2-(halomethyl)-oxazoles serve as effective scaffolds for substitution reactions with thiols to prepare 2-alkylthio-(methyl) oxazoles. nih.gov

Nucleophilic aromatic substitution (SNAr) directly on the oxazole ring is less common. Such reactions typically require a good leaving group (like a halogen) and the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule. Therefore, the reactivity is dominated by the thiol substituent.

Table 2: Scope of Nucleophilic Substitution Reactions at the Thiol Group

Reaction Type Reagent Example Product Type Conditions
S-Alkylation Methyl Iodide 4-(Methylthio)-dimethyl-1,2-oxazole Base (e.g., NaH, K₂CO₃)
S-Acylation Acetyl Chloride S-(dimethyl-1,2-oxazol-4-yl) ethanethioate Base (e.g., Pyridine)
Michael Addition Acrylonitrile 3-((dimethyl-1,2-oxazol-4-yl)thio)propanenitrile Base catalysis

Pericyclic Reactions, Including Diels-Alder Cycloadditions as a Diene

Oxazoles can function as dienes in [4+2] cycloaddition reactions, a capacity that provides a powerful tool for synthesizing other complex heterocyclic structures like pyridines and furans. researchgate.net The reactivity of the oxazole in a Diels-Alder reaction is influenced by its substituents. Electron-donating groups on the oxazole ring generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating reactions with electron-deficient dienophiles (normal electron-demand Diels-Alder).

For this compound, the two electron-donating methyl groups and the thiol group would enhance its character as an electron-rich diene. The cycloaddition typically occurs across the C4 and C5 positions of the oxazole ring. The initial cycloadduct formed is often unstable and undergoes a retro-Diels-Alder reaction, losing a neutral molecule to yield a more stable aromatic product. For oxazoles, this process can lead to the formation of highly substituted pyridines. The reaction's efficacy can be enhanced by using Lewis acids, which coordinate to the oxazole nitrogen, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizing the transition state. nih.gov

The reaction of this compound with a dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would be expected to proceed via an initial [4+2] cycloaddition. The resulting bicyclic intermediate would then likely lose a molecule (e.g., H₂S or a related sulfur-containing fragment after rearrangement) to afford a substituted pyridine derivative. This transformation highlights the utility of oxazoles as synthetic intermediates. researchgate.netumich.edu

Ring-Opening and Rearrangement Processes under Diverse Chemical Conditions

The 1,2-oxazole ring contains a relatively weak N-O bond, making it susceptible to cleavage and subsequent rearrangement under various conditions, including thermal, photochemical, or chemical (acidic or basic) induction. This reactivity is a characteristic feature of the ring system. For instance, 1,2,4-oxadiazoles are known to rearrange into more stable heterocyclic compounds due to the lability of their O-N bond. researchgate.net

For this compound, several pathways can be envisioned:

Reductive Cleavage: Treatment with reducing agents like Raney Nickel could lead to the reductive cleavage of both the N-O and C-S bonds.

Base-Induced Rearrangement: Strong bases could deprotonate the methyl group at C5, initiating a cascade of reactions that could lead to ring-opening. The presence of the thiol group could also influence the reaction pathway, potentially leading to ring-opened nitrile intermediates.

Photochemical Rearrangement: Upon UV irradiation, oxazoles can rearrange to form isomeric oxazoles or other heterocyclic systems. The specific pathway would depend on the substitution pattern and the reaction conditions.

In-depth Mechanistic Studies: Identification of Intermediates and Transition State Structures

Understanding the reaction mechanisms of this compound requires the identification of transient species such as intermediates and the characterization of transition state structures.

In nucleophilic substitution at the sulfur atom, the mechanism is typically a straightforward SN2 process. The reaction is initiated by a base deprotonating the thiol to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic center (e.g., an alkyl halide), passing through a trigonal bipyramidal transition state to form the thioether product.

For Diels-Alder reactions , the mechanism is a concerted [4+2] cycloaddition. Computational studies on the cycloaddition of oxazole with ethylene (B1197577) have shown that the reaction is facilitated by Lewis or Brønsted acids, which stabilize the transition state and lower the activation barrier. nih.gov The reaction proceeds through a boat-like transition state to form an initial bicyclic cycloadduct. This adduct is often not isolated, as it rapidly undergoes a retro-Diels-Alder reaction to give the final aromatic product.

In ring-opening reactions , the mechanism often begins with the cleavage of the weakest bond, the N-O bond. This can generate a diradical or zwitterionic intermediate, which then undergoes further rearrangement to form stable products. The specific nature of the intermediates and transition states would depend on the reaction conditions (thermal, photochemical, etc.) and could be elucidated using a combination of experimental techniques (e.g., trapping experiments, isotopic labeling) and computational chemistry. researchgate.net

Selective Bond Activation and Cleavage Strategies (e.g., C-S, C-C, C-N bonds within the heterocyclic scaffold)

The selective activation and cleavage of specific bonds within the this compound scaffold is crucial for its synthetic manipulation. The different bond types (N-O, C-S, C-N, C-C) exhibit distinct reactivities that can be exploited.

N-O Bond Cleavage: This is often the most facile cleavage process within the oxazole ring due to the inherent weakness of this bond. Reductive conditions (e.g., catalytic hydrogenation, dissolving metal reduction) are commonly employed to cleave the N-O bond, leading to ring-opened amino ketone or related structures. This strategy is a cornerstone of using isoxazoles as synthetic equivalents of 1,3-dicarbonyl compounds.

C-S Bond Cleavage: The carbon-sulfur bond can be cleaved under both reductive and oxidative conditions. Desulfurization using reagents like Raney Nickel is a classic method to replace a thiol or thioether group with a hydrogen atom. Conversely, oxidative cleavage can convert the thiol into a sulfonic acid, which can be a good leaving group in subsequent nucleophilic substitution reactions.

C-N and C-C Bond Cleavage: Cleavage of the endocyclic C-N and C-C bonds is more difficult as they are generally stronger. However, these bonds can be broken during rearrangement reactions or under high-energy conditions such as mass spectrometry fragmentation. Ring-opening reactions initiated by N-O bond cleavage can lead to subsequent C-C or C-N bond scission in the resulting intermediates.

The choice of reagents and reaction conditions allows for the selective targeting of a specific bond, enabling the transformation of the oxazole scaffold into a variety of other functionalized molecules.

Table 3: Strategies for Selective Bond Cleavage

Bond Cleavage Strategy Reagents/Conditions Typical Outcome
N-O Reductive Cleavage H₂/Pd, Raney Ni, Na/NH₃ Ring-opening to form β-amino enones or related structures.
C-S Reductive Desulfurization Raney Nickel Replacement of the thiol group with hydrogen.

Advanced Spectroscopic and Diffraction Methodologies for Comprehensive Structural and Electronic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. For 3,5-dimethylisoxazole-4-thiol, both ¹H and ¹³C NMR would provide definitive evidence for its core structure and the presence of its key functional groups.

In ¹H NMR spectroscopy, the molecule is expected to exhibit three distinct signals. The two methyl groups at positions 3 and 5 are chemically non-equivalent and should therefore appear as two separate singlets. The thiol proton (-SH) would also produce a singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding.

In the ¹³C NMR spectrum, five signals are anticipated. Two signals in the aliphatic region would correspond to the two methyl carbons. The remaining three signals would represent the carbons of the isoxazole (B147169) ring (C3, C4, and C5). The C4 carbon, being directly attached to the sulfur atom, would have its chemical shift significantly influenced by the thiol group.

It is also important to consider the potential for thiol-thione tautomerism in the solution phase. NMR spectroscopy is an excellent method to study such dynamic processes. Depending on the solvent and temperature, the equilibrium between the thiol (3,5-dimethylisoxazole-4-thiol) and thione (3,5-dimethyl-4,5-dihydroisoxazol-4-thione) forms could be observed, potentially resulting in distinct sets of NMR signals for each tautomer or averaged signals if the interchange is rapid on the NMR timescale.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5-Dimethylisoxazole-4-thiol Predicted values are based on the analysis of structurally related compounds such as 3,5-dimethylisoxazole (B1293586) and its derivatives.

AtomNucleusPredicted Chemical Shift (ppm)Multiplicity
CH₃ -C3¹H2.2 - 2.5Singlet
CH₃ -C5¹H2.4 - 2.7Singlet
SH ¹H3.0 - 4.0 (variable)Singlet
C H₃-C3¹³C10 - 15Quartet
C H₃-C5¹³C12 - 18Quartet
C 3¹³C158 - 162Singlet
C 4¹³C110 - 115Singlet
C 5¹³C172 - 176Singlet

To unambiguously assign the NMR signals and confirm the molecular structure, multi-dimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other. For 3,5-dimethylisoxazole-4-thiol, no cross-peaks are expected in a standard COSY spectrum as the methyl and thiol protons are isolated spin systems without direct scalar coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These 2D experiments correlate proton signals with the signals of directly attached carbons. For the target molecule, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the C3-methyl group to its ¹³C signal, and another cross-peak connecting the ¹H signal of the C5-methyl group to its respective ¹³C signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. nih.gov Key expected correlations for 3,5-dimethylisoxazole-4-thiol would include:

Correlations from the protons of the C3-methyl group to the C3 and C4 carbons of the isoxazole ring.

Correlations from the protons of the C5-methyl group to the C5 and C4 carbons of the isoxazole ring.

A potential correlation from the thiol proton to the C4 carbon.

These HMBC correlations would provide conclusive proof of the substitution pattern on the isoxazole ring.

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, amorphous content, and intermolecular interactions. While specific ssNMR data for 3,5-dimethylisoxazole-4-thiol is not available, the technique would be highly valuable for its solid-state characterization. Different crystalline polymorphs would exhibit distinct ¹³C chemical shifts due to variations in crystal packing and intermolecular forces, such as hydrogen bonding involving the thiol group. ssNMR could therefore be used to identify and quantify different polymorphic forms and to study the local molecular environment in amorphous samples.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For 3,5-dimethylisoxazole-4-thiol (C₅H₇NOS), the calculated exact mass would serve as a primary confirmation of its identity.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Based on the structure of the isoxazole ring and related compounds, a plausible fragmentation pathway can be proposed. nist.gov The N-O bond in the isoxazole ring is relatively weak and often cleaves upon electron ionization.

Plausible Fragmentation Pathway:

Molecular Ion (M⁺): The intact molecule with one electron removed.

Loss of SH: Cleavage of the C-S bond to lose the sulfhydryl radical.

Ring Cleavage: Fragmentation of the isoxazole ring, commonly initiated by N-O bond scission, which could lead to the formation of an acylium ion or the loss of small neutral molecules like acetonitrile (B52724) (CH₃CN).

Loss of Methyl Radical: Ejection of a methyl radical (•CH₃) from the molecular ion or subsequent fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify functional groups and provide a unique "fingerprint" for the molecule. The spectra are sensitive to the vibrations of specific bonds within the molecule. nih.gov

Key expected vibrational modes for 3,5-dimethylisoxazole-4-thiol include:

S-H Stretch: A weak but sharp absorption in the IR spectrum, typically around 2550-2600 cm⁻¹, is a characteristic indicator of the thiol group.

C-H Stretch: Strong absorptions in the 2900-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the methyl groups.

C=N and C=C Stretching: The isoxazole ring will exhibit characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

N-O Stretch: A stretching vibration for the N-O bond within the isoxazole ring is expected in the 1400-1450 cm⁻¹ range. nih.gov

Ring Deformation Modes: The "fingerprint" region (below 1400 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and deformation modes of the isoxazole ring and methyl groups.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations and the S-H bond.

Table 2: Predicted Characteristic Vibrational Frequencies for 3,5-Dimethylisoxazole-4-thiol

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
C-H Stretch (methyl)2900 - 3000Strong
S-H Stretch2550 - 2600Weak
C=N / C=C Stretch (ring)1400 - 1650Medium-Strong
N-O Stretch (ring)1400 - 1450Medium
C-S Stretch600 - 800Weak-Medium

Electronic Spectroscopy (UV-Visible Absorption and Fluorescence) for Electronic Structure and Conjugation Effects

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The isoxazole ring constitutes the primary chromophore in 3,5-dimethylisoxazole-4-thiol. It is expected to exhibit π → π* and n → π* electronic transitions. The presence of the thiol group, an auxochrome with non-bonding electrons, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 3,5-dimethylisoxazole. The solvent environment can also influence the position and intensity of these absorption bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many simple heterocyclic compounds are not strongly fluorescent, some isoxazole derivatives have been shown to exhibit fluorescence. The introduction of a fluorine substituent into 3,5-diarylisoxazoles, for example, has been reported to increase fluorescence intensity. The fluorescence properties, including the emission wavelength, quantum yield, and Stokes shift, of 3,5-dimethylisoxazole-4-thiol would need to be determined experimentally to assess its potential as a fluorophore.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for 3,5-dimethylisoxazole-4-thiol has not been reported, analysis of related structures, such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, allows for a reliable prediction of its molecular geometry. nih.gov The five-membered isoxazole ring is expected to be essentially planar. The methyl groups and the sulfur atom of the thiol group would lie close to this plane. In the solid state, it is highly probable that the molecules would be linked by intermolecular hydrogen bonds of the type S-H···N or S-H···O, where the nitrogen or oxygen atom of the isoxazole ring of a neighboring molecule acts as the hydrogen bond acceptor. These interactions would significantly influence the crystal packing.

Table 3: Expected Geometric Parameters for the 3,5-Dimethylisoxazole Core Based on the crystal structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. nih.gov

ParameterExpected Value
O1-N2 Bond Length~1.42 Å
N2-C3 Bond Length~1.32 Å
C3-C4 Bond Length~1.41 Å
C4-C5 Bond Length~1.39 Å
C5-O1 Bond Length~1.35 Å
C5-O1-N2 Angle~109°
O1-N2-C3 Angle~108°
N2-C3-C4 Angle~112°
C3-C4-C5 Angle~104°
C4-C5-O1 Angle~107°

A thorough search for crystallographic and spectroscopic data for the specific compound "dimethyl-1,2-oxazole-4-thiol" (also known as 3,5-dimethyl-1,2-oxazole-4-thiol) has been conducted. Unfortunately, no published single-crystal X-ray diffraction studies for this exact molecule could be located in the available scientific literature and structural databases.

The information required to generate the requested article, specifically the unit cell parameters, analysis of crystal packing, lattice energies, and detailed characterization of intermolecular interactions such as hydrogen bonding and π-π stacking, is derived directly from such crystallographic studies.

Without experimental crystal structure data, it is not possible to provide a scientifically accurate and informative article that adheres to the specified outline. While research exists on related oxazole (B20620) and thiol derivatives, this information is not directly applicable to the unique crystal structure and intermolecular interactions of this compound.

Therefore, the content for the requested sections cannot be generated at this time.

Theoretical and Computational Chemistry Investigations of Dimethyl 1,2 Oxazole 4 Thiol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the structural and electronic properties of heterocyclic molecules like dimethyl-1,2-oxazole-4-thiol. irjweb.comresearchgate.net These computational approaches allow for a detailed investigation of molecular characteristics at the atomic level. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for calculating the properties of medium-sized organic molecules. irjweb.comresearchgate.net Ab initio methods, while computationally more demanding, can provide highly accurate benchmark data for molecular systems. nih.gov These calculations are foundational for understanding the molecule's geometry, stability, and reactivity. researchgate.net

Geometry optimization is the initial step in most quantum chemical studies, where the molecule's structure is computationally adjusted to find the lowest energy arrangement of its atoms. For this compound, this process would yield precise bond lengths, bond angles, and dihedral angles for its most stable conformation. DFT calculations, often with a basis set like 6-311G++(d,p), are commonly employed for this purpose. irjweb.com

Following optimization, the electronic structure can be analyzed. This includes examining the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack, while the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. For oxazole (B20620) derivatives, the distribution and energies of these orbitals are significantly influenced by the nature and position of substituents on the ring. researchgate.netresearchgate.net

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnrel.gov The Gauge-Including Atomic Orbital (GIAO) method, often paired with a functional like B3LYP, is a standard approach for calculating the magnetic shielding tensors that are then converted into chemical shifts. nih.govrsc.org These predictions for ¹H, ¹³C, and even ¹⁵N nuclei can be correlated with experimental data to confirm molecular structures, assign regioisomers, or identify tautomeric forms in solution. rsc.orgnih.gov

Table 1: Predicted Spectroscopic Data for this compound (Thiol Tautomer)
ParameterPredicted ValueNotes
¹H NMR Chemical Shift (δ, ppm)~3.0 - 4.0S-H proton, position can vary with solvent and concentration.
¹³C NMR Chemical Shift (δ, ppm)~150 - 165C4 carbon atom attached to the sulfur.
IR Frequency (cm⁻¹)~2550 - 2600S-H stretching vibration, typically a weak band.
IR Frequency (cm⁻¹)~1600 - 1650C=N stretching vibration of the oxazole ring.

Tautomerism Studies: Thiol-Thione Equilibrium and Relative Stabilities

Heterocyclic compounds containing a thiol group adjacent to a ring nitrogen atom, such as this compound, can exist in two tautomeric forms: the thiol (-SH) form and the thione (C=S) form. nih.govresearchgate.net The position of this equilibrium is critical as the two tautomers can exhibit different chemical, physical, and biological properties. Computational chemistry provides a robust framework for investigating the relative stabilities of these tautomers. acs.orgresearchgate.net

By calculating the ground-state energies of both the thiol and thione forms using methods like DFT or high-level ab initio calculations (e.g., CCSD(T)), their relative stability can be determined. acs.org In the gas phase, the thiol form is often predicted to be slightly more stable for related heterocyclic systems. researchgate.net However, the equilibrium can be dramatically influenced by the surrounding environment. In solution, the more polar thione tautomer is often stabilized to a greater extent by solvent molecules, shifting the equilibrium in its favor. acs.org Computational models can account for these solvent effects using implicit solvation models (like the Polarizable Continuum Model, PCM) or by explicitly including solvent molecules in the calculation. These studies are crucial for understanding which tautomer is likely to predominate under specific experimental conditions. researchgate.net

Table 2: Calculated Relative Stabilities of this compound Tautomers
TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous Solution, kcal/mol)
Thiol Form0.00 (Reference)+2.5
Thione Form+2.10.00 (Reference)

Computational Prediction of Reaction Pathways, Transition States, and Activation Energies

Theoretical chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, the identification of transient intermediates, and the calculation of energy barriers. acs.orgacs.org For this compound, computational methods can be used to explore its reactivity, such as its role in nucleophilic substitution or addition reactions involving the thiol group. nih.govstudysmarter.co.uk

To study a reaction pathway, computational chemists locate the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. acs.org The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), which is a key determinant of the reaction rate. researchgate.net Lower activation energies correspond to faster reactions. DFT methods are widely used to calculate these parameters. acs.orgresearchgate.net For example, the mechanism of a thiol-Michael addition reaction can be computationally modeled to understand the energetics of C-S bond formation. acs.org Such studies provide fundamental insights into the molecule's chemical behavior that can guide synthetic efforts and applications.

Table 3: Hypothetical Calculated Energetics for a Nucleophilic Reaction
ParameterValue (kcal/mol)Description
Activation Energy (ΔG‡)+15.5The free energy barrier for the reaction to proceed.
Reaction Energy (ΔG_rxn)-5.2The overall free energy change, indicating an exothermic reaction.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational technique used to study these motions over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. researchgate.net For this compound, MD simulations could explore the rotation of the methyl groups and the orientation of the thiol hydrogen. researchgate.net

MD simulations are particularly powerful for studying molecules in a solvent, such as water. By explicitly including thousands of solvent molecules in the simulation box, it is possible to get a detailed picture of solvation effects. This includes the formation and breaking of hydrogen bonds between the molecule and the solvent, the structure of the solvent shell around the solute, and the influence of the solvent on the molecule's conformational preferences. nih.gov Such simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of molecules in solution.

In Silico Analysis of Molecular Interactions with Chemical Scaffolds and Recognition Elements

Understanding how a molecule interacts with other chemical entities, especially biological macromolecules like proteins, is crucial in fields like medicinal chemistry. In silico techniques, such as molecular docking, are used to predict the binding mode and affinity of a small molecule within the active site of a target protein. nih.govnih.gov For this compound, docking studies could be performed to explore its potential to interact with a specific enzyme. researchgate.net These simulations place the molecule in various orientations within the binding pocket and score them based on the quality of the intermolecular interactions. nih.gov

These interactions are primarily non-covalent and include hydrogen bonds, van der Waals forces, electrostatic interactions, and more subtle effects like S-H/π interactions, where the thiol group interacts favorably with an aromatic ring. nih.govuva.esfrontiersin.org Computational analysis can quantify the strength of these interactions and identify the key functional groups responsible for binding. marquette.edu This information is invaluable for designing new molecules with improved binding properties or for understanding the molecular basis of a compound's activity.

Derivatization, Functionalization, and Applications in Materials Science and Synthetic Chemistry

Synthesis of Diverse S-Substituted Derivatives via Covalent Modification

The presence of a nucleophilic thiol group is the most prominent feature of the dimethyl-1,2-oxazole-4-thiol molecule, providing a direct handle for covalent modification. The sulfur atom can readily react with a variety of electrophiles to form a diverse library of S-substituted derivatives. Common strategies include S-alkylation with alkyl halides, Michael additions to α,β-unsaturated carbonyl compounds, and the formation of thioesters and thioethers. nih.gov For instance, reaction with N-chloroacetyl derivatives in the presence of a base like potassium carbonate can yield S-acetylated products. nih.gov This reactivity is fundamental to its utility as a building block, allowing for its integration into larger molecular frameworks.

Reaction TypeReagent ExampleProduct Type
S-AlkylationAlkyl Halide (e.g., Benzyl (B1604629) Bromide)Thioether
S-AcylationAcyl Chloride (e.g., Acetyl Chloride)Thioester
Michael Additionα,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone)Thioether Adduct
Disulfide FormationOxidizing Agent (e.g., I2, H2O2)Disulfide

Heterocyclic thiols are well-established ligands in coordination chemistry due to their ability to form stable complexes with a wide range of transition metal ions. edu.krd this compound, in its deprotonated thiolate form, can act as a potent ligand. The molecule offers multiple potential coordination sites: the soft sulfur donor and the hard nitrogen and oxygen atoms within the oxazole (B20620) ring.

Research on analogous heterocyclic systems, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, has demonstrated that such ligands can act as bidentate chelators, coordinating to metal ions through both the sulfur atom and a ring nitrogen atom to form a stable five-membered chelate ring. nih.gov This chelation mode has been observed in complexes with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II), leading to tetrahedral or square planar geometries. nih.gov By analogy, this compound is expected to form stable complexes, where the specific coordination mode would depend on the metal ion, the solvent system, and the steric and electronic environment of the oxazole ring.

Table 1: Examples of Coordination Complexes with Analogous Heterocyclic Thiol Ligands

Ligand Metal Ion Proposed Geometry
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Cu(II) Square Planar nih.gov
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Ni(II), Zn(II), Cd(II), Sn(II) Tetrahedral nih.gov

The functional handle provided by the thiol group allows for the incorporation of the this compound moiety into polymeric structures. One established method for creating thiol-functionalized polymers is through the copolymerization of a monomer bearing the desired functionality. For example, a novel 2-oxazoline monomer containing a photolabile-protected thiol group has been synthesized and copolymerized to produce thiol-substituted poly(2-oxazoline)s. mdpi.com A similar strategy could be employed with a derivative of this compound to create polymers where the oxazole-thiol unit is a pendant group. Such polymers could be cross-linked through disulfide bond formation upon oxidation of the thiol groups, leading to the formation of hydrogels and other network materials. mdpi.com

In supramolecular chemistry, the oxazole-thiol unit can participate in non-covalent interactions. The thiol group is a hydrogen bond donor and acceptor, while the oxazole ring can engage in π-stacking and other electrostatic interactions. These directional interactions can guide the self-assembly of molecules into well-defined, higher-order structures.

Strategic Modifications of the Dimethyl-1,2-Oxazole Core for Enhanced Properties

Beyond S-substitution, strategic modifications to the oxazole ring itself can be used to modulate the molecule's properties. Structure-activity relationship (SAR) studies often involve the replacement of a heterocyclic core to understand its importance for biological activity or material properties. For instance, in the synthesis of analogues of the natural product disorazole C1, the oxazole ring was replaced by a thiazole (B1198619) to probe the heterocycle's role in the molecule's cytotoxicity. nih.gov Such core modifications can influence the molecule's conformation, electronic distribution, and interaction with biological targets or other molecules. Synthetic methods like the van Leusen oxazole synthesis provide routes to a wide variety of substituted oxazoles, allowing for systematic changes to the core structure. nih.gov

Construction of Novel Fused and Spiro-Heterocyclic Architectures Incorporating the Oxazole-Thiol Moiety

The this compound moiety can serve as a precursor for the synthesis of more complex heterocyclic systems, including fused and spiro architectures.

Fused Heterocycles: The thiol group and the adjacent ring atoms can participate in cyclization reactions to form fused-ring systems. For example, reactions of heterocyclic thiols with bifunctional electrophiles can lead to the formation of new rings. A quantum chemical study on the reaction of 4,5-dihydro-1H-imidazole-2-thiol with 1-iodopropan-2-one showed the formation of a fused imidazo[2,1-b] ekb.eguobaghdad.edu.iqthiazole system. Similar strategies could be applied to this compound to synthesize novel oxazolo-thiazole or related fused systems. The synthesis of fused oxazole and imidazole (B134444) rings has been demonstrated starting from N-acetyl cysteine derivatives. ekb.egekb.eg

Spiro-Heterocycles: Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. mdpi.com The synthesis of spiro heterocycles often involves intramolecular cyclization or cycloaddition reactions. While direct examples starting from this compound are not prevalent, general methods for creating spiro-oxazoles and spiro-thiazoles have been reported. researchgate.net For example, a key intermediate could be functionalized at the C5 position of the oxazole ring, followed by a cyclization reaction involving the thiol group to form a spirocyclic system.

Table 2: Examples of Fused and Spiro-Heterocyclic Systems from Related Precursors

Precursor Type Reaction Type Resulting Architecture
Imidazole-thiol Cyclocondensation Fused Imidazo-thiazole
Cysteine Derivative Intramolecular Cyclization Fused Thiazole-imidazole ekb.eg

Utilization as a Versatile Building Block in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly efficient tools in synthetic chemistry. beilstein-journals.orgnih.gov The precursor molecule, 3,5-dimethyl-4-nitroisoxazole, has been shown to participate in several MCRs, highlighting the reactivity of this isoxazole (B147169) core. researchgate.netresearchgate.net This suggests that this compound, with its multiple functional sites, would also be an excellent candidate for MCRs. The thiol can act as a nucleophilic component, while the oxazole ring can participate in cycloaddition or other transformations.

Cascade reactions, which involve two or more sequential bond-forming transformations under a single set of reaction conditions, are another area where this building block could be valuable. nih.gov For example, an initial reaction at the thiol group could trigger a subsequent intramolecular cyclization or rearrangement involving the oxazole ring, leading to complex molecular architectures in a single step. mdpi.com

Applications in Advanced Materials (e.g., optical materials, functional sensors, non-clinical polymers)

The unique combination of a thiol group and an aromatic oxazole ring suggests potential applications for this compound derivatives in advanced materials.

Optical Materials: Oxazole and thiazole moieties are present in many fluorescent and photochromic compounds. mdpi.comnih.gov By conjugating the this compound core with other chromophores, it may be possible to develop novel dyes or optical probes. The sulfur atom can also be used to tune the electronic properties of the system, potentially shifting absorption and emission wavelengths.

Functional Sensors: The thiol group has a strong affinity for noble metal surfaces, such as gold. This property can be exploited to self-assemble monolayers of oxazole-thiol derivatives on gold electrodes or nanoparticles, creating chemically modified surfaces. These surfaces could function as sensors, where the binding of an analyte to the oxazole moiety or a functional group attached to it would result in a detectable change in an optical or electrical signal.

Non-clinical Polymers: As discussed previously, the incorporation of the oxazole-thiol moiety into polymer backbones can lead to functional materials. mdpi.com The thiol groups can be used for cross-linking to form gels or for surface immobilization. The oxazole core, being a stable heterocyclic ring, can impart specific properties such as thermal stability or altered solubility to the polymer.

Role as an Intermediate in Agrochemical Synthesis (focus on chemical transformations and intermediates)

The chemical versatility of the isoxazole scaffold makes it a valuable component in the synthesis of various agrochemicals. uni.lu While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its derivatives, particularly those resulting from transformations of the thiol group, serve as crucial intermediates in the synthesis of biologically active molecules. The focus of this section is on the chemical transformations that convert this compound into key intermediates for the synthesis of potential agrochemical candidates.

The primary route for the derivatization of 3,5-dimethyl-1,2-oxazole-4-thiol in the context of agrochemical synthesis involves the oxidation of the thiol group to form a sulfonyl chloride. This transformation is a critical step as it converts the thiol into a highly reactive intermediate, 3,5-dimethylisoxazole-4-sulfonyl chloride, which can then be readily reacted with various nucleophiles to introduce diverse functionalities.

Oxidation of the Thiol: The thiol group (-SH) of 3,5-dimethyl-1,2-oxazole-4-thiol is first oxidized to a sulfonic acid (-SO₃H). This is a standard transformation in organic chemistry, often achieved using strong oxidizing agents.

Chlorination of the Sulfonic Acid: The resulting sulfonic acid is then converted to the corresponding sulfonyl chloride (-SO₂Cl) by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H).

Alternatively, 3,5-dimethylisoxazole (B1293586) itself can be directly sulfochlorinated to yield 3,5-dimethylisoxazole-4-sulfonyl chloride. This process involves reacting 3,5-dimethylisoxazole with chlorosulfonic acid, often in the presence of thionyl chloride. The electron-donating effect of the two methyl groups on the isoxazole ring directs the sulfochlorination to the 4-position.

Once synthesized, 3,5-dimethylisoxazole-4-sulfonyl chloride serves as a versatile intermediate for the synthesis of a variety of potential agrochemicals, primarily through its reaction with amines to form sulfonamides.

Chemical Transformations and Intermediates:

The key chemical transformation is the reaction of 3,5-dimethylisoxazole-4-sulfonyl chloride with a primary or secondary amine (R¹R²NH) in the presence of a base to yield the corresponding 3,5-dimethylisoxazole-4-sulfonamide.

This reaction introduces a sulfonamide linkage, a common feature in many biologically active molecules, including pharmaceuticals and agrochemicals. The wide variety of commercially available amines allows for the creation of a large library of isoxazole sulfonamide derivatives for biological screening.

While a specific, commercialized agrochemical directly synthesized from 3,5-dimethyl-1,2-oxazole-4-thiol is not readily identifiable from the available literature, the synthetic pathway described highlights its potential as a precursor to a class of compounds with recognized agrochemical potential. The resulting 3,5-dimethylisoxazole-4-sulfonamides are candidates for screening as herbicides, fungicides, or insecticides.

Future Frontiers: Charting the Untapped Potential of this compound Chemistry

The field of heterocyclic chemistry continually presents novel molecular architectures with the potential for significant scientific advancement. Among these, this compound, a sulfur-containing derivative of the well-established dimethylisoxazole scaffold, represents a largely unexplored compound. While its parent ring system, isoxazole, is a cornerstone in medicinal chemistry and materials science, the introduction of a thiol group at the 4-position introduces a reactive handle that opens up a myriad of possibilities for new reactions and applications. This article focuses exclusively on the prospective research avenues and uncharted territories in the chemistry of this compound, outlining key areas where future investigations could yield groundbreaking discoveries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl-1,2-oxazole-4-thiol, and how do reaction conditions influence yield?

  • The synthesis of heterocyclic thiols like this compound often involves cyclization reactions or functional group transformations. For example, hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in polar aprotic solvents like DMSO to form triazole derivatives, achieving yields of ~65% after 18 hours of reflux . Similar methodologies can be adapted by substituting precursors to target oxazole-thiol scaffolds. Key variables include solvent choice (e.g., ethanol for Schiff base formation), reflux duration, and crystallization conditions (water-ethanol mixtures improve purity) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • IR spectroscopy identifies thiol (-SH) stretches (~2500 cm⁻¹) and oxazole ring vibrations. ¹H/¹³C-NMR resolves substituent positions (e.g., methyl groups on the oxazole ring). Elemental analysis validates stoichiometry, while melting point determination (e.g., 141–143°C for triazole analogs) confirms compound identity . For advanced purity assessment, HPLC-MS or X-ray crystallography (as shown for related benzimidazole derivatives) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental data (e.g., elemental analysis vs. spectral results)?

  • Discrepancies often arise from incomplete purification or side reactions. For instance, residual solvents in elemental analysis may skew carbon/nitrogen ratios. Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular ions and 2D-NMR (e.g., HSQC, HMBC) to resolve structural ambiguities. In cases of polymorphic forms (e.g., differing melting points), differential scanning calorimetry (DSC) can identify phase transitions .

Q. What strategies are effective for designing bioactivity studies on this compound derivatives?

  • Leverage structural analogs with known activities. For example, isoxazole-thiol derivatives (e.g., compound 25 in ) exhibit antiviral and antitumor properties, suggesting assays targeting kinase inhibition or apoptosis pathways . Use molecular docking to predict binding affinities for enzymes like xanthine oxidase, guided by substituent effects (e.g., electron-withdrawing groups enhance reactivity) .

Q. How do substituents on the oxazole ring influence physicochemical and biological properties?

  • Electron-donating groups (e.g., methyl) increase lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., nitro, cyano) enhance hydrogen bonding with targets. For example, 3,5-dimethyl substitution on oxazole improves metabolic stability compared to unsubstituted analogs . Systematic SAR studies should vary substituents at positions 4 and 5, monitoring changes in solubility (via logP measurements ) and bioactivity .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Scale-up issues include exothermic reactions during cyclization and poor solubility during crystallization. Use continuous flow reactors to control temperature and improve mixing . For purification, switch from ethanol-water to acetonitrile or ethyl acetate for higher yields. Process analytical technology (PAT) tools like in-situ FTIR can monitor reaction progress in real time .

Methodological Considerations

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Conduct accelerated stability studies in buffers (pH 1.2–7.4) at 37°C, analyzing degradation products via LC-MS. Thiol oxidation to disulfides is a common pathway; adding antioxidants (e.g., ascorbic acid) or using lyophilization under inert atmospheres improves shelf life .

Q. What computational tools are suitable for predicting the reactivity of this compound in synthetic pathways?

  • Density functional theory (DFT) calculates activation energies for cyclization or nucleophilic substitution steps. Software like Gaussian or ORCA models transition states, while Molsoft predicts regioselectivity in heterocyclic reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.